Azido-PEG4-Amido-Tris
Overview
Description
Azido-PEG4-Amido-Tris is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-Amido-Tris is synthesized through a series of chemical reactions involving the introduction of azide and amido groups to a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to form a PEG backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Azidation and Amidation: Sequential azidation and amidation reactions under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Amido-Tris undergoes various chemical reactions, including:
Click Chemistry: The azide group enables click chemistry reactions, particularly azide-alkyne cycloaddition.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Amidation Reactions: The amido groups can undergo further derivatization through amidation reactions
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Alkyne Compounds: Used in click chemistry reactions.
Amine Precursors: Used for amidation reactions
Major Products Formed
Azide-Alkyne Cycloadducts: Formed through click chemistry reactions.
Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.
Amido Derivatives: Formed through amidation reactions
Scientific Research Applications
Azido-PEG4-Amido-Tris has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies through the selective degradation of oncogenic proteins.
Industry: Utilized in the development of advanced drug delivery systems and bioconjugation techniques
Mechanism of Action
Azido-PEG4-Amido-Tris exerts its effects through the formation of PROTAC molecules. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One ligand of the PROTAC binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other ligand binds to the target protein.
Ubiquitination and Degradation: The PROTAC facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-Amido-Tris: A PEG-based linker with azide and amido groups.
Azido-PEG4-Amido-Tetra: Similar to this compound but with an additional PEG unit.
Azido-PEG4-Amido-Penta: Contains five PEG units, providing increased flexibility and solubility .
Uniqueness
This compound is unique due to its optimal balance of flexibility and stability, making it highly effective in forming PROTAC molecules. Its azide group enables versatile click chemistry applications, while the amido groups provide additional sites for derivatization .
Properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNSHQSKKKHCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126236 | |
Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398044-55-7 | |
Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxapentadecanamide, 15-azido-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301126236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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